

# "1-(3-Piperidinopropyl)piperazine" spectroscopic characterization (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *1-(3-Piperidinopropyl)piperazine*

Cat. No.: *B038410*

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## Spectroscopic Blueprint of 1-(3-Piperidinopropyl)piperazine: A Technical Guide

### Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characteristics of **1-(3-Piperidinopropyl)piperazine**, a heterocyclic compound with relevance in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. The methodologies described herein are designed to be self-validating, providing a robust framework for the characterization of this and similar molecules.

## Introduction: The Structural Significance of 1-(3-Piperidinopropyl)piperazine

**1-(3-Piperidinopropyl)piperazine** is a diamine featuring both a piperidine and a piperazine ring linked by a propyl chain. The presence of multiple basic nitrogen atoms and distinct saturated heterocyclic systems imparts specific chemical properties that are of interest in

medicinal chemistry.<sup>[1]</sup> A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various environments. This guide will provide a detailed predictive analysis of its spectral signature.

The structure of **1-(3-Piperidinopropyl)piperazine** is as follows:

Caption: Molecular structure of **1-(3-Piperidinopropyl)piperazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(3-Piperidinopropyl)piperazine**, both <sup>1</sup>H and <sup>13</sup>C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

### Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is anticipated to show a series of multiplets in the aliphatic region, corresponding to the protons on the piperidine and piperazine rings, as well as the propyl linker. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **1-(3-Piperidinopropyl)piperazine**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration
Piperidine C2-H, C6-H	~2.79	Triplet	4H
Piperidine C3-H, C5-H	~1.58	Sextet	4H
Piperidine C4-H	~1.46	Quintet	2H
Propyl C1-H	~2.40	Triplet	2H
Propyl C2-H	~1.70	Quintet	2H
Propyl C3-H	~2.40	Triplet	2H
Piperazine C2'-H, C6'-H	~2.68	Triplet	4H
Piperazine C3'-H, C5'-H	~2.68	Triplet	4H
Piperazine N-H	~1.90	Broad Singlet	1H

Note: Predicted chemical shifts are based on data for piperidine[2], piperazine[3], and similar alkyl-substituted amines.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbons closer to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **1-(3-Piperidinopropyl)piperazine**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Piperidine C2, C6	~46.9
Piperidine C3, C5	~26.0
Piperidine C4	~24.5
Propyl C1	~58.0
Propyl C2	~25.0
Propyl C3	~58.0
Piperazine C2', C6'	~47.9
Piperazine C3', C5'	~47.9

Note: Predicted chemical shifts are based on data for piperidine[4], piperazine[5], and general substituent effects.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-(3-Piperidinopropyl)piperazine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence.
  - $^{13}\text{C}$  NMR: Use a proton-decoupled pulse sequence to obtain singlet peaks for each carbon and improve the signal-to-noise ratio.
- Data Processing: Perform a Fourier transform on the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift axis using

the TMS signal. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

Caption: General workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **1-(3-Piperidinopropyl)piperazine**, the key absorptions will be from C-H and C-N bond vibrations.

## Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for **1-(3-Piperidinopropyl)piperazine**

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Description
N-H Stretch	3350 - 3310	Secondary amine in piperazine ring (weak to medium)[6]
C-H Stretch (aliphatic)	2950 - 2850	C-H bonds in the piperidine, piperazine, and propyl groups (strong)[7]
N-H Bend	1650 - 1580	Secondary amine in piperazine ring (variable)[6]
C-N Stretch	1250 - 1020	Aliphatic amines (medium to weak)[6][8]
N-H Wag	910 - 665	Secondary amine (broad, strong)[6]

Note: The presence of a secondary amine in the piperazine ring will give rise to characteristic N-H stretching and bending vibrations.[6][9]

## Experimental Protocol for IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
- Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

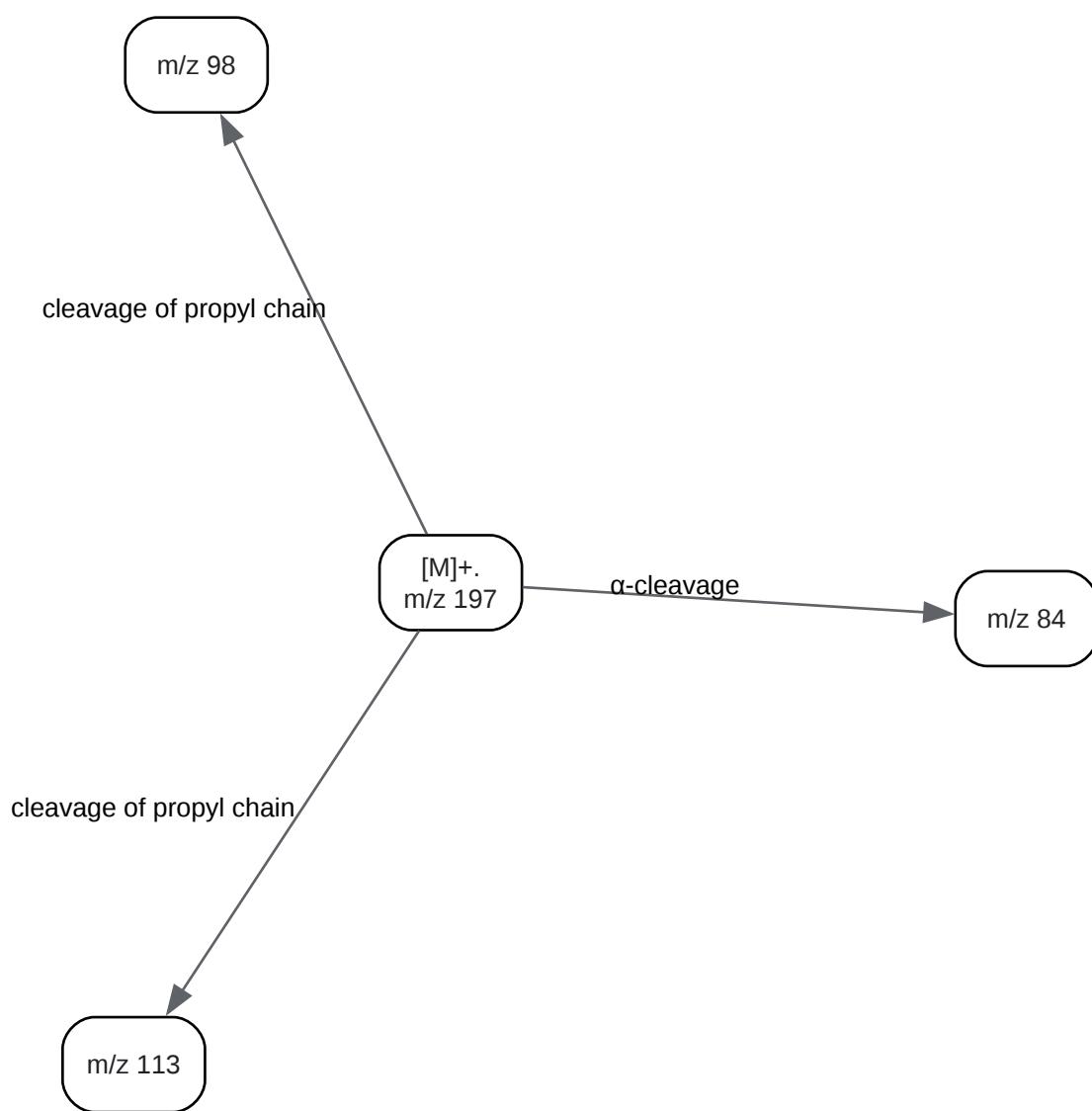
## Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of **1-(3-Piperidinopropyl)piperazine** is expected to show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight. The fragmentation pattern will be dominated by cleavage at bonds alpha to the nitrogen atoms, leading to the formation of stable iminium ions.[\[10\]](#)

Predicted Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 197.3$

Major Fragmentation Pathways:

- Alpha-cleavage at the piperidine ring: Loss of a propylpiperazine radical to give a fragment at  $\text{m/z} 84$ , or loss of a hydrogen radical to give a fragment at  $\text{m/z} 196$ .
- Alpha-cleavage at the piperazine ring: Loss of a hydrogen radical to give a fragment at  $\text{m/z} 196$ , or cleavage within the ring.
- Cleavage of the propyl chain: Fragmentation can occur at the C-C bonds of the propyl linker.



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Caption: Predicted major fragmentation pathways for **1-(3-Piperidinopropyl)piperazine**.

## Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) at 70 eV is a common method for generating reproducible fragmentation patterns. Electrospray ionization (ESI) can be used for less volatile samples.

- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

## Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **1-(3-Piperidinopropyl)piperazine**. The predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry data, derived from the analysis of structurally similar compounds, offer a detailed spectral blueprint of the molecule. By following the described experimental protocols, researchers can confidently verify the structure and purity of **1-(3-Piperidinopropyl)piperazine**, a critical step in any chemical or pharmaceutical development process.

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